VBIT-12

描述

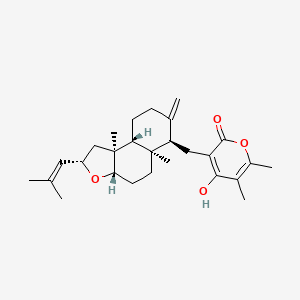

VBIT-12 是一种化学化合物,以其作为电压依赖性阴离子选择性通道 1 (VDAC1) 的强效抑制剂而闻名。VDAC1 是一种位于线粒体外膜的蛋白质,参与调节线粒体与细胞其他部分之间代谢和能量的交叉对话。 This compound 由于其潜在的治疗应用而受到研究,特别是在神经退行性疾病和涉及线粒体功能障碍的疾病中 .

科学研究应用

VBIT-12 具有广泛的科学研究应用,包括:

神经退行性疾病: this compound 由于其在保护阿尔茨海默病和肌萎缩性侧索硬化症 (ALS) 等疾病中神经元细胞死亡方面的潜在作用而受到研究。 .

癌症研究: This compound 在癌症研究中显示出希望,它通过抑制 VDAC1 的促凋亡作用而发挥作用,从而阻止癌细胞死亡,并可能提高癌症治疗的有效性.

作用机制

VBIT-12 通过特异性抑制 VDAC1 来发挥作用。VDAC1 是一种控制离子和小分子跨线粒体外膜流动通道。通过抑制 VDAC1,this compound 阻止 VDAC1 的寡聚化,这是启动凋亡的关键步骤。 这种抑制作用有助于保护细胞免受程序性细胞死亡和相关过程的损害,如活性氧 (ROS) 的产生和胞质钙水平的升高 .

生化分析

Biochemical Properties

N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine plays a crucial role in biochemical reactions by inhibiting the conductance of voltage-dependent anion channel 1 (VDAC1) in synthetic lipid membranes . VDAC1 is a protein that forms channels in the outer mitochondrial membrane, facilitating the exchange of ions and metabolites between the mitochondria and the cytoplasm. By inhibiting VDAC1, N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine affects the mitochondrial function and cellular metabolism. The compound interacts with VDAC1 by binding to its specific sites, thereby blocking the channel’s conductance and altering the flow of ions and metabolites.

Molecular Mechanism

The molecular mechanism of N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine involves its binding interactions with VDAC1. The compound binds to specific sites on VDAC1, inhibiting its conductance and altering the flow of ions and metabolites across the mitochondrial membrane . This inhibition can lead to changes in mitochondrial membrane potential, affecting the production of ATP and the overall energy balance within the cell. Additionally, the compound’s impact on ion exchange can influence calcium signaling pathways, which are critical for various cellular functions such as muscle contraction, neurotransmitter release, and cell proliferation.

准备方法

合成路线和反应条件

VBIT-12 的合成涉及多个步骤,从中间体的制备开始。关键步骤包括:

哌啶环的形成: 合成从哌啶环结构的形成开始,哌啶环结构是许多生物活性分子中的常见骨架。

官能团的引入: 为了增强其生物活性,将各种官能团引入哌啶环中。这包括添加萘甲基和苯胺基。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及使用高通量反应器和自动化系统以确保一致性和效率。 反应条件被严格控制,以最大限度地提高产率和纯度,最终产品经过严格的质量控制,以符合行业标准 .

化学反应分析

反应类型

VBIT-12 会发生几种类型的化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可用于修饰 this compound 上的官能团,可能改变其生物活性。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在取代反应中使用各种卤化剂和亲核试剂.

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生羟基化衍生物,而还原可以产生脱氧化合物。 取代反应可以产生具有不同官能团的各种类似物 .

相似化合物的比较

类似化合物

VBIT-4: 另一种强效的 VDAC1 抑制剂,与 VBIT-12 类似,但具有不同的药代动力学特性。

埃拉斯汀: 一种以 VDAC1 为靶点的化合物,但诱导铁死亡,这是一种与凋亡不同的细胞死亡形式。

DIDS (4,4'-二异硫氰酸芪-2,2'-二磺酸): 一种阴离子通道的通用抑制剂,包括 VDAC1,但比 this compound 的特异性更低

This compound 的独特性

This compound 在其对 VDAC1 的高特异性及其在不影响其他细胞过程的情况下阻止 VDAC1 寡聚化方面是独特的。 这种特异性使其成为研究线粒体功能和开发针对涉及线粒体功能障碍的疾病的靶向疗法的宝贵工具 .

属性

IUPAC Name |

2-[[4-anilino-1-(naphthalen-1-ylmethyl)piperidine-4-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3/c29-23(30)17-26-24(31)25(27-21-10-2-1-3-11-21)13-15-28(16-14-25)18-20-9-6-8-19-7-4-5-12-22(19)20/h1-12,27H,13-18H2,(H,26,31)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDHWOWCHGYSGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)NCC(=O)O)NC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does VBIT-12 interact with its target and what are the downstream effects?

A1: this compound directly targets the Voltage-Dependent Anion Channel 1 (VDAC1) located on the outer mitochondrial membrane. [, ] Specifically, it inhibits VDAC1 oligomerization, a process linked to the formation of the mitochondrial permeability transition pore (mPTP). [] By preventing mPTP opening, this compound helps maintain mitochondrial integrity, reducing reactive oxygen species (ROS) production and stabilizing mitochondrial membrane potential. [] This, in turn, can protect cells from apoptosis and alleviate damage associated with mitochondrial dysfunction.

Q2: What is the in vitro and in vivo efficacy of this compound in models of disease?

A2: In vitro, this compound demonstrated the ability to rescue neuronal cell death induced by mutant SOD1, a protein implicated in Amyotrophic Lateral Sclerosis (ALS). [] In vivo, while this compound administration did not improve survival in a mouse model of ALS (SOD1G93A mice), it significantly enhanced muscle endurance. [] Additionally, in a mouse model of alcoholic liver disease, this compound administration, as well as genetic knockdown of Pgam5 (a protein promoting VDAC1 oligomerization), mitigated liver damage, inflammation, and oxidative stress. []

Q3: What are the potential applications of this compound based on current research?

A3: Based on its mechanism of action and observed effects, this compound holds promise as a potential therapeutic agent for diseases characterized by mitochondrial dysfunction. [, ] This includes neurodegenerative diseases like ALS, as well as conditions like alcoholic liver disease where mitochondrial damage plays a critical role. [, ] Further research is necessary to fully elucidate its therapeutic potential and determine its efficacy and safety profile in humans.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrochloride](/img/structure/B1193648.png)

![N-[(E,2R)-1-hydroxy-4-tridecylsulfanylbut-3-en-2-yl]octanamide](/img/structure/B1193656.png)

![4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193661.png)

![4-[1-[(4-Fluorophenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinolin-3-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193662.png)